5-Formyl-6-aza-2'-deoxyuridine
Description
Structure
3D Structure
Properties
CAS No. |
100244-19-7 |
|---|---|
Molecular Formula |
C9H11N3O6 |
Molecular Weight |
257.2 g/mol |
IUPAC Name |
2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazine-6-carbaldehyde |
InChI |
InChI=1S/C9H11N3O6/c13-2-4-8(16)10-9(17)12(11-4)7-1-5(15)6(3-14)18-7/h2,5-7,14-15H,1,3H2,(H,10,16,17)/t5-,6+,7+/m0/s1 |
InChI Key |
UZRLQQOXRVTQJM-RRKCRQDMSA-N |
SMILES |
C1C(C(OC1N2C(=O)NC(=O)C(=N2)C=O)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C(=O)NC(=O)C(=N2)C=O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C(=O)NC(=O)C(=N2)C=O)CO)O |
Other CAS No. |
100244-19-7 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Formyl 6 Aza 2 Deoxyuridine and Derived Analogs
Retrosynthetic Analysis and Precursor Design Strategies
The retrosynthetic analysis of 5-Formyl-6-aza-2'-deoxyuridine reveals several potential pathways for its construction. The primary disconnections involve the formation of the C5-formyl bond and the glycosidic bond, as well as the construction of the 6-azauracil (B101635) heterocycle.
A logical retrosynthetic approach would disconnect the molecule at the C5-formyl group, leading to 6-aza-2'-deoxyuridine (B1247385) as a key precursor. This strategy places the challenge on the selective formylation of the pre-formed nucleoside. Alternatively, disconnection at the glycosidic bond suggests a convergent synthesis, where the modified base, 5-formyl-6-azauracil, is synthesized separately and then coupled with a protected deoxyribose sugar derivative.
Table 1: Key Precursors in the Synthesis of this compound
| Precursor Molecule | Synthetic Role |
| 6-aza-2'-deoxyuridine | Direct precursor for C5 formylation. |
| 5-Formyl-6-azauracil | Modified base for glycosylation reaction. |
| 2-Deoxy-D-ribofuranose | Sugar moiety for glycosylation. |
| 2'-Deoxyuridine (B118206) | Starting material for introduction of the 6-aza moiety. |
Direct Synthetic Routes to this compound
The direct synthesis of this compound involves a series of carefully orchestrated chemical transformations. These routes typically encompass the formation of the 6-aza-pyrimidine ring system, followed by the introduction of the formyl group at the C5 position, all while managing the protection and deprotection of the sugar hydroxyl groups.
Introduction of the 6-Aza Moiety into the Deoxyuridine Scaffold
The conversion of a standard deoxyuridine scaffold to its 6-aza counterpart is a critical step in many synthetic strategies. One established method involves the chemical transformation of the pyrimidine (B1678525) ring. This can be achieved through a multi-step sequence that may include ring-opening of the uracil (B121893) moiety, introduction of the nitrogen atom, and subsequent recyclization to form the 1,2,4-triazine-3,5(2H,4H)-dione system characteristic of 6-azauracil.
Alternatively, a convergent approach involves the synthesis of the 6-azauracil base from simpler acyclic precursors, followed by a glycosylation reaction. The Silyl-Hilbert-Johnson reaction, which employs silylated heterocyclic bases and protected sugar halides in the presence of a Lewis acid, is a commonly utilized method for this purpose. acs.org
Strategic Formylation at the C5 Position of the Pyrimidine Ring
The introduction of a formyl group at the C5 position of the 6-azauracil ring is a pivotal transformation. Due to the electron-withdrawing nature of the adjacent nitrogen atoms in the triazine ring, the C5 position is susceptible to electrophilic substitution. Several formylation methods have been explored for pyrimidine nucleosides, with varying degrees of success when applied to the 6-aza scaffold.
Common formylating agents and reactions include:
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) derivative like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic and heterocyclic systems.
Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, often used for the ortho-formylation of phenols but also applicable to other activated ring systems.
Oxidation of a C5-methyl group: If starting from a 5-methyl-6-aza-2'-deoxyuridine precursor, selective oxidation of the methyl group can yield the desired formyl functionality.
The choice of formylation strategy is critical and must be compatible with the other functional groups present in the nucleoside, particularly the acid- and base-labile glycosidic bond and hydroxyl protecting groups.
Orthogonal Protection and Deprotection Regimes in Nucleoside Synthesis
The synthesis of this compound necessitates a robust protecting group strategy to ensure regioselectivity and prevent unwanted side reactions. The hydroxyl groups of the deoxyribose sugar are typically protected to enhance solubility in organic solvents and to direct reactions to the nucleobase.
Table 2: Common Protecting Groups in Nucleoside Synthesis
| Functional Group | Protecting Group | Deprotection Conditions |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Mild acid (e.g., trichloroacetic acid) |
| 3'-Hydroxyl | Silyl ethers (e.g., TBDMS) | Fluoride ions (e.g., TBAF) |
| 3'-Hydroxyl | Acyl groups (e.g., benzoyl) | Base (e.g., sodium methoxide) |
| N3-imide (6-azauracil) | Acyl groups (e.g., o-anisoyl) | Base (e.g., ammonia) |
An orthogonal protection scheme is crucial, allowing for the selective removal of one protecting group in the presence of others. For instance, the acid-labile DMT group on the 5'-hydroxyl allows for iterative chain elongation in oligonucleotide synthesis, while the base-labile protecting groups on the nucleobase and the 3'-hydroxyl can be removed in a final deprotection step. The slightly acidic nature of the 6-azauracil ring (pKa ≈ 6.8) necessitates protection of the N3-imide proton to prevent side reactions during synthesis. acs.org The o-anisoyl group has been shown to be an effective protecting group for this position. acs.org
Incorporation of this compound into Oligonucleotides
The site-specific incorporation of modified nucleosides like this compound into oligonucleotides is essential for many of its potential applications. This is typically achieved through automated solid-phase DNA synthesis using the phosphoramidite (B1245037) method.
Challenges Associated with Automated Solid-Phase DNA Synthesis
The incorporation of this compound into oligonucleotides via standard phosphoramidite chemistry presents significant challenges. A primary concern is the instability of the 5-formyl group under the conditions used for automated DNA synthesis. nih.gov The standard deprotection step, which often involves treatment with aqueous ammonia, can lead to degradation of the formyl group or unwanted side reactions.
To circumvent this issue, a "post-synthetic modification" approach is often employed. In this strategy, a precursor nucleoside, such as one containing a 5-(1,2-dihydroxyethyl)uracil moiety, is incorporated into the oligonucleotide. nih.gov Following the completion of the solid-phase synthesis and cleavage from the support, the diol is selectively cleaved, typically using sodium periodate, to generate the desired 5-formyluracil (B14596) residue within the oligonucleotide chain. nih.gov This method avoids exposing the sensitive formyl group to the harsh conditions of the synthesis cycle.
The acidity of the 6-azauracil moiety also requires consideration during oligonucleotide synthesis. Protection of the N3 position is crucial to ensure efficient coupling reactions and to prevent potential side reactions that could compromise the integrity of the growing oligonucleotide chain. acs.org
Development of Post-Synthetic Modification Approaches
The direct incorporation of nucleosides containing reactive functional groups like aldehydes into oligonucleotides via automated solid-phase synthesis can be challenging. The formyl group of this compound is susceptible to degradation under the standard conditions used in automated DNA synthesis, leading to low yields of the desired modified oligonucleotides. nih.gov To circumvent this instability, post-synthetic modification strategies have been developed. These methods involve the initial incorporation of a stable precursor nucleoside into the growing oligonucleotide chain. Following the completion of the chain assembly, the precursor is chemically converted into the final 5-formyl derivative.
A prevalent and effective strategy involves using a precursor containing a 5-(1,2-dihydroxyethyl) group. This diol-modified nucleoside is stable throughout the cycles of automated synthesis. Once the oligonucleotide is fully synthesized and still attached to the solid support, the diol group is selectively cleaved by oxidation. Treatment with an oxidizing agent, such as sodium periodate, cleaves the carbon-carbon bond of the diol, yielding the desired 5-formyl group directly on the oligonucleotide. nih.gov This approach ensures that the reactive aldehyde is only generated at the final stage, thus preserving its integrity and maximizing the yield of the correctly modified oligonucleotide. nih.gov
Another post-synthetic principle that can be adapted for this purpose involves the use of a protected precursor like 5-pivaloyloxymethyluridine (PivOMU). rsc.org In this methodology, the protected nucleoside is incorporated into an RNA oligomer on a solid support. The pivaloyloxymethyl group is stable during synthesis but can be readily transformed post-synthetically. While the direct conversion to a formyl group is not the primary application described, this method demonstrates the feasibility of using a stable precursor that can be chemically altered on the support to introduce a desired functionality. rsc.org This highlights a broader strategy where a masked or protected functional group is introduced during synthesis and later deprotected or converted to the active moiety.
Table 1: Post-Synthetic Strategies for Generating 5-Formyl Pyrimidine Nucleosides in Oligonucleotides
| Precursor Group | Post-Synthetic Reagent | Resulting Group | Key Advantage | Reference |
|---|---|---|---|---|
| 5-(1,2-Dihydroxyethyl) | Sodium Periodate (NaIO₄) | 5-Formyl | High stability during synthesis; efficient and clean conversion to the aldehyde. | nih.gov |
| 5-Pivaloyloxymethyl | Various Nucleophiles | Various 5-Substituted Derivatives | Demonstrates the principle of on-support modification of a stable precursor. | rsc.org |
Chemical Derivatization for Advanced Research Probes and Functionalization
The 5-formyl group of this compound is a versatile chemical handle that enables a wide range of chemical derivatizations. Its aldehyde functionality allows for specific and efficient covalent modifications, making it an ideal target for the development of advanced research probes, bioconjugates, and other functionalized analogs.
Reactions at the Formyl Group for Bioconjugation
The aldehyde at the C5 position is a prime electrophilic site for conjugation with nucleophilic molecules, a cornerstone of bioconjugation chemistry. mdpi.comcytometry.me These reactions are typically highly selective and can be performed under mild, aqueous conditions, which is crucial for preserving the structure of biomolecules to which the nucleoside might be attached.
One of the most common bioconjugation strategies involves the reaction of the formyl group with a primary amine to form a Schiff base (an imine). While the Schiff base itself can be reversible, it is readily stabilized by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) in a process known as reductive amination. This results in a stable secondary amine linkage, securely tethering the desired molecule (e.g., a protein, peptide, or reporter tag) to the nucleoside.
A more robust and widely used method for bioconjugation involves condensation reactions with specific nucleophiles to form highly stable linkages without the need for a reduction step. Key examples include:
Oxime Ligation: The formyl group reacts with an aminooxy-functionalized molecule (R-ONH₂) to form a highly stable oxime ether bond.
Hydrazone Ligation: The formyl group reacts with a hydrazine- (R-NHNH₂) or hydrazide-functionalized (R-C(O)NHNH₂) molecule to yield a stable hydrazone linkage.
These ligation chemistries are considered bioorthogonal, meaning they proceed with high efficiency and specificity under biological conditions without interfering with native functional groups. nih.gov This allows for the precise attachment of various probes, such as biotin (B1667282) for affinity purification, or fluorophores for imaging applications, to oligonucleotides containing this compound.
Table 2: Bioconjugation Reactions at the 5-Formyl Group
| Reaction Type | Reagent Functional Group | Resulting Linkage | Key Features |
|---|---|---|---|
| Reductive Amination | Primary Amine (R-NH₂) | Secondary Amine | Forms a stable C-N bond; requires a subsequent reduction step. |
| Oxime Ligation | Aminooxy (R-ONH₂) | Oxime Ether | Highly stable bond; forms rapidly under mild aqueous conditions; bioorthogonal. |
| Hydrazone Ligation | Hydrazine (B178648)/Hydrazide (R-NHNH₂) | Hydrazone | Stable bond; widely used in bioconjugation; bioorthogonal. |
Synthesis of Fluorescently Tagged or Reactive Analogs
The ability to chemically modify the 5-formyl group is instrumental in synthesizing advanced analogs for specific research applications, including fluorescent probes and molecules with additional reactive functionalities.
Fluorescently Tagged Analogs: To create a fluorescent version of this compound, the formyl group can be directly reacted with a fluorophore that has been pre-functionalized with a compatible nucleophile. For instance, a fluorescent dye containing a hydrazine or aminooxy moiety can be covalently attached via hydrazone or oxime ligation, respectively. This strategy results in a nucleoside that carries a bright, photostable reporter group, enabling its use in fluorescence-based detection methods such as fluorescence microscopy, flow cytometry, or fluorescence resonance energy transfer (FRET) studies. The synthesis of fluorescent nucleosides, such as those derived from 8-azapurines, demonstrates the utility of such analogs as reporters of molecular structure and interactions. mdpi.com
Reactive Analogs: Beyond serving as a point of conjugation, the formyl group can be used as a synthetic intermediate to introduce other types of reactive groups. A key example is the use of Wittig-type reactions to convert the aldehyde into a carbon-carbon double bond. nih.gov For instance, reacting this compound (or its protected form) with a phosphorus ylide can generate a variety of 5-vinyl analogs. nih.gov If a halogenated ylide is used, the product is a 5-(halovinyl) derivative. These vinyl groups serve as new reactive handles that can participate in a different set of chemical reactions, such as Michael additions or palladium-catalyzed cross-coupling reactions, further expanding the molecular diversity and functional potential of the original nucleoside. nih.gov
Table 3: Synthesis of Functionalized this compound Analogs
| Analog Type | Synthetic Reaction | Reagent Example | Resulting Functional Group | Potential Application | Reference |
|---|---|---|---|---|---|
| Fluorescently Tagged | Hydrazone Ligation | Fluorescent Hydrazide (e.g., Dansyl Hydrazine) | 5-(Fluorescent Hydrazone) | Fluorescence imaging, FRET assays | mdpi.com |
| Reactive Vinyl | Wittig Reaction | Phosphorus Ylide (e.g., (Ph)₃P=CHBr) | 5-(Bromovinyl) | Further functionalization via cross-coupling reactions | nih.gov |
Biochemical and Molecular Biological Investigations of 5 Formyl 6 Aza 2 Deoxyuridine
Interactions with DNA Replication and Repair Machinery
The incorporation of nucleoside analogs into the genome can have profound effects on the fidelity and efficiency of DNA replication and the subsequent response of DNA repair pathways. The dual modifications of a 5-formyl group and a 6-aza substitution in 5-Formyl-6-aza-2'-deoxyuridine suggest a complex interplay with these processes.
The ability of a nucleoside analog to be utilized by DNA polymerases is a critical determinant of its biological activity. While direct studies on the triphosphate of this compound are limited, research on related modified nucleotides provides valuable insights. It is known that various 5-substituted 2'-deoxyuridine (B118206) triphosphates can be recognized and incorporated by DNA polymerases, although often with reduced efficiency compared to their natural counterparts. For instance, homologues of epigenetic pyrimidines, including 5-acetyluracil (B1215520) 2'-deoxyribonucleoside triphosphate, have been shown to be substrates for PCR synthesis of modified DNA. rsc.org
The presence of the 6-aza modification, however, may present a greater challenge for polymerases. Studies on 6-azapyrimidine nucleosides have been conducted, though specific data on their incorporation by DNA polymerases is scarce. nih.govnih.gov In the context of RNA synthesis, 6-azauridine (B1663090) triphosphate is known to be poorly tolerated by RNA polymerases. wikipedia.org This suggests that the altered geometry and electronic properties of the 6-aza-pyrimidine ring could hinder the precise positioning required within the active site of a polymerase. wikipedia.org The combined effect of the 5-formyl and 6-aza modifications on the substrate properties for DNA polymerases and reverse transcriptases remains an area requiring further empirical investigation.
Table 1: Substrate Properties of Related Modified Nucleotides for Polymerases
| Modified Nucleotide | Polymerase(s) | Observation | Reference(s) |
|---|---|---|---|
| 5-Acetyluracil 2'-deoxyribonucleoside triphosphate | Bacterial RNA Polymerase (for transcription from modified DNA) | Substrate for PCR synthesis of modified DNA templates. | rsc.org |
| 6-Azauridine triphosphate | RNA Polymerases | Poorly tolerated during RNA synthesis. | wikipedia.org |
| Various 5-substituted 2'-deoxyuridine triphosphates | Various DNA Polymerases | Generally recognized and incorporated, often with reduced efficiency. | rsc.org |
Once incorporated into DNA, modified nucleosides can be recognized by the cell's DNA repair machinery. The 5-formyl group of this compound is structurally similar to 5-formyluracil (B14596), a known oxidative DNA lesion. 5-formyluracil is recognized and excised by several DNA glycosylases, including human thymine (B56734) DNA glycosylase (TDG) and single-strand-selective monofunctional uracil-DNA glycosylase (SMUG1), initiating the base excision repair (BER) pathway. nih.gov
The influence of the 6-aza modification on recognition by DNA repair proteins is less clear. The nitrogen at the 6-position alters the electronic distribution and hydrogen bonding potential of the base, which could affect its interaction with the active site of DNA glycosylases. nih.gov Uracil-DNA glycosylases, for example, work by flipping the uracil (B121893) base out of the DNA helix and into a specific binding pocket, a process that is highly sensitive to the structure of the base. nih.gov
In addition to BER, bulky or helix-distorting lesions can be targeted by the nucleotide excision repair (NER) pathway. While a single modified base is not typically a substrate for NER, significant distortion of the DNA helix can trigger this pathway. The presence of a 6-azapyrimidine in an oligonucleotide has been shown to decrease the thermal stability of the DNA duplex, suggesting some level of helix distortion. nih.gov
Table 2: Recognition of Related Base Modifications by DNA Repair Enzymes
| Modified Base | Repair Pathway/Enzyme | Key Findings | Reference(s) |
|---|---|---|---|
| 5-Formyluracil | Base Excision Repair (TDG, SMUG1) | Recognized and excised by these DNA glycosylases. | nih.gov |
| Uracil | Base Excision Repair (Uracil-DNA Glycosylase) | Efficiently recognized and removed from DNA. | wikipedia.orgnih.gov |
| 6-Azapyrimidines | Not fully elucidated | May cause helix distortion, potentially influencing repair protein recognition. | nih.gov |
The incorporation of modified nucleosides can impact the structural integrity and stability of the DNA duplex. Studies on oligonucleotides containing 6-aza-5-methyl-2'-deoxyisocytidine and 6-aza-2'-deoxyisocytidine have demonstrated that the presence of the 6-azapyrimidine ring leads to a decrease in the melting temperature (Tm) of the DNA duplex compared to their canonical counterparts. nih.gov This suggests that the 6-aza modification introduces a degree of thermodynamic instability into the DNA helix.
The effects of the related compound 5,6-dihydro-5-azacytidine (B1221591) have been shown to include the production of single-strand breaks in the DNA of mammalian cells. nih.gov The combined influence of the 5-formyl group and the 6-aza modification on DNA integrity and stability is likely complex, potentially leading to a unique profile of both destabilization and resistance to certain forms of degradation.
The presence of a non-canonical nucleotide in the DNA template can impede the progression of the replication fork, potentially leading to stalling, collapse, and the induction of a DNA damage response. While direct evidence for replication fork stalling by this compound is not available, studies of other nucleoside analogs provide a framework for understanding these potential effects. For instance, prolonged replication blocks can lead to the collapse of replication forks and the generation of DNA double-strand breaks. nih.gov
The incorporation of a modified nucleotide can also impact the fidelity of DNA replication. DNA polymerases have proofreading mechanisms that can recognize and excise misincorporated nucleotides. wikipedia.org The structural and electronic changes introduced by the 5-formyl and 6-aza modifications could potentially lead to mispairing with incoming nucleotides, thereby challenging the fidelity of the replication process. Human DNA polymerase α, for example, relies on a combination of positive and negative selectivity to ensure the accuracy of replication, and alterations to the Watson-Crick hydrogen bonding groups can significantly impair polymerization. nih.gov
Influence on Epigenetic Regulatory Mechanisms
Epigenetic modifications, such as DNA methylation, play a crucial role in regulating gene expression. Nucleoside analogs that can interfere with these processes are of great interest for their potential to modulate cellular function and as therapeutic agents.
A significant body of research has established that 5-azacytidine (B1684299) and its deoxyribose analog, 5-aza-2'-deoxycytidine, are potent inhibitors of DNA methyltransferases (DNMTs). nih.govmdpi.com The mechanism of inhibition involves the incorporation of the 5-azacytosine (B16484) base into DNA, where it forms a covalent adduct with the DNMT enzyme, effectively trapping it and leading to its degradation. This results in a passive demethylation of the genome as the cell divides.
Given that the 6-aza modification in this compound is structurally related to the 5-aza modification in these known DNMT inhibitors, it is plausible that it could also modulate DNMT activity. The nitrogen atom at the 6-position alters the electronic properties of the pyrimidine (B1678525) ring, which could influence the interaction with the active site of DNMTs. However, it is important to note that this compound is a uridine (B1682114) analog, not a cytidine (B196190) analog. While DNMTs primarily act on cytosine, the structural similarity and altered electronics of this compound could potentially lead to off-target interactions or inhibition. Further biochemical assays are required to determine the specific effects of this compound on the activity of DNA methyltransferases.
Table 3: Effects of Related Aza-Nucleosides on DNA Methyltransferases
| Compound | Effect on DNMTs | Mechanism of Action | Reference(s) |
|---|---|---|---|
| 5-Azacytidine | Inhibition | Incorporation into DNA/RNA, covalent trapping of DNMTs. | nih.govmdpi.com |
| 5-Aza-2'-deoxycytidine | Potent Inhibition | Incorporation into DNA, covalent trapping of DNMTs, leading to their degradation. | nih.govmdpi.com |
| 6-Azacytidine | Lacks hypomethylating effect | Does not effectively inhibit DNA methylation. | nih.gov |
Engagement with Active DNA Demethylation Pathways
While research specifically detailing the interaction of this compound with active DNA demethylation pathways is limited, the activities of its structural analogs, particularly 5-azacytidine and 5-aza-2'-deoxycytidine (Decitabine), provide a framework for its potential mechanisms. These related compounds are well-documented inhibitors of DNA methyltransferases (DNMTs). nih.govdocumentsdelivered.com Incorporation of these analogs into DNA leads to the formation of a covalent bond between the enzyme and the aza-pyrimidine ring, effectively trapping the DNMT and leading to its degradation. This process results in a passive, replication-dependent demethylation of the genome.
Furthermore, analogs like 5-aza-2'-deoxycytidine can induce a reduction of 5-Methyl Cytosine at the pericentromeric region of chromosomes. nih.gov This suggests that aza-nucleosides can significantly alter the methylation landscape of DNA. nih.gov Given the structural similarities, it is plausible that this compound could engage with these pathways, although its efficiency and specific interactions would be modulated by the presence of the 5-formyl group and the 6-aza modification. The 5-formyl group itself is an oxidation product in the active demethylation pathway of 5-methylcytosine, suggesting a potential to interact with enzymes of this pathway, such as TET (ten-eleven translocation) dioxygenases, though this remains to be experimentally verified for the 6-aza analog.
Consequences for Gene Expression Regulation
The consequences of aza-nucleoside incorporation on gene expression are profound and context-dependent. nih.gov The primary mechanism for gene re-expression is the demethylation of CpG islands in promoter regions of silenced genes. nih.govnih.gov For example, 5-aza-2'-deoxycytidine treatment can restore the expression of hypermethylated DNA repair genes in cancer cells. nih.gov
However, the effects are not limited to genes silenced by methylation. Aza-nucleosides can also increase the expression of unmethylated genes. nih.gov The impact on gene expression is highly dependent on the cellular environment and the specific gene's regulatory context. nih.gov In the fungus Humicola grisea, 5-aza-2'-deoxycytidine influenced the transcription of cellulase (B1617823) and xylanase genes, demonstrating that its effects extend beyond mammalian systems. documentsdelivered.com For this compound, it is anticipated that its incorporation into DNA would similarly lead to significant alterations in the transcriptome, though the specific set of affected genes would depend on its unique chemical properties.
| Compound | Mechanism | Observed Effect | Reference |
|---|---|---|---|
| 5-Aza-2'-deoxycytidine | Promoter demethylation | Reactivates silenced genes (e.g., CDKN2A, RASFF1A) | nih.gov |
| 5-Aza-2'-deoxycytidine | Degradation of pRb pocket proteins | Increases expression of unmethylated genes (e.g., CDKN2D) | nih.gov |
| 5-Aza-2'-deoxycytidine | DNA hypermethylation reversal | Restores expression of DNA repair genes (e.g., OGG1, MLH1) | nih.gov |
Mechanisms of Nucleic Acid-Protein Interactions
Formation of Covalent Cross-links with Associated Proteins (e.g., RecA)
The 5-formyl group is a chemically reactive aldehyde moiety that can form covalent bonds with nucleophilic residues in proteins, such as the ε-amino group of lysine (B10760008), through Schiff base formation. Research on the closely related analog, 5-formyl-2'-deoxyuridine (B1195723) (5-f-dU), has demonstrated this reactivity. Oligonucleotides containing 5-f-dU were shown to form chemical cross-links with oligopeptides derived from the DNA binding site of the RecA protein. nih.gov This study identified that a lysine residue within the peptide sequence directly contacts the DNA and reacts with the 5-formyl group. nih.gov
This process of covalent cross-linking is a powerful tool for identifying and characterizing DNA-protein interaction sites. nih.gov The introduction of a 6-aza modification in this compound could potentially modulate the electronic properties and reactivity of the 5-formyl group, but the fundamental capacity for forming covalent adducts with proteins like RecA is expected to be retained.
| Modified Nucleoside | Interacting Protein/Peptide | Reactive Residue | Type of Linkage | Reference |
|---|---|---|---|---|
| 5-formyl-2'-deoxyuridine | Peptides from RecA DNA binding site | Lysine | Schiff base | nih.gov |
Alteration of Binding Specificity for DNA/RNA Binding Proteins
The incorporation of modified nucleosides like this compound into DNA or RNA can significantly alter the binding specificity of nucleic acid-binding proteins. The nitrogen at position 6 of the pyrimidine ring (the "6-aza" modification) alters the hydrogen bonding pattern in the major groove of the DNA helix. Concurrently, the 5-formyl group introduces a reactive and polar entity.
These modifications can have several effects:
Steric Hindrance: The formyl group could sterically hinder the approach of certain binding proteins.
Altered Electrostatics: Both the aza- and formyl- modifications change the electrostatic potential of the nucleic acid, potentially strengthening or weakening interactions with proteins.
New Covalent Interactions: As discussed, the formyl group can form covalent bonds, permanently altering the binding landscape.
Studies on DNA substituted with 5-azacytosine have shown that it binds a greater amount of nuclear protein in the form of highly stable complexes compared to unsubstituted DNA. nih.gov This increased protein binding may disrupt normal cellular processes like replication and transcription. nih.gov It is therefore highly probable that DNA containing this compound would exhibit altered affinity and specificity for a range of DNA-binding proteins, though the precise outcomes for specific proteins require empirical investigation.
Enzymatic Transformations and Metabolic Pathways
Formation of Metabolites (e.g., potential ring-opened products)
The chemical stability and metabolic fate of this compound are influenced by the inherent properties of its constituent parts: the 6-aza (or as-triazine) ring and the 5-formyl group. The as-triazine ring system in related nucleoside analogs, such as 5-azacytidine and 5-aza-2'-deoxycytidine (Decitabine), is known to be chemically unstable in aqueous solutions. nih.gov This instability leads to a multi-step degradation process. The initial step typically involves a reversible hydrolytic opening of the triazine ring. nih.govresearchgate.net This is followed by an irreversible deformylation, resulting in various degradation products. nih.gov For example, 5-azacytidine is known to hydrolyze into N-formylribosylguanylurea, which then irreversibly degrades to ribosylguanylurea. researchgate.net Given these precedents, it is highly probable that this compound undergoes a similar metabolic breakdown involving the hydrolytic opening of its 6-aza ring.
While direct metabolic studies on this compound are not extensively documented, research on the closely related compound 5-formyl-2'-deoxyuridine (which lacks the nitrogen at the 6-position) provides insight into other potential metabolic transformations. Oxidative damage studies have shown that 5-formyl-2'-deoxyuridine can itself be a precursor to a pyrimidine ring-opened product, specifically 3-amino-2-carbamoyl-2-propenal-N3-2'-deoxyriboside. This suggests that enzymatic or chemical processes within the cell could lead to the formation of analogous ring-opened metabolites from this compound.
Mutagenic Properties and Associated Mechanisms
The mutagenicity of this compound can be attributed to the combined effects of its two key structural features: the 5-formyl group and the 6-aza modification. The 5-formyl group on a uracil base is a known mutagenic lesion. nih.govwikipedia.org It is a major oxidation product of the thymine methyl group, formed by reactive oxygen species. nih.govoup.com The incorporation of nucleosides containing 5-formyluracil into DNA has been shown to be mutagenic in both bacterial and mammalian cells. nih.govoup.com
Similarly, nucleoside analogs containing a 6-aza ring, such as 5-azacytidine, are recognized for their mutagenic and cytotoxic effects. nih.govmdpi.com These compounds can be incorporated into nucleic acids, leading to various downstream consequences, including DNA damage and interference with DNA repair mechanisms. mdpi.comnih.gov Therefore, the presence of both a 5-formyl group and a 6-aza modification in the same molecule suggests a potent mechanism for inducing genetic mutations.
Inducement of Base Mispairing during DNA Synthesis
A primary mechanism behind the mutagenicity of this compound is its propensity to cause base mispairing during DNA replication. This effect is largely driven by the electron-withdrawing nature of the 5-formyl group. nih.govutmb.edu This property facilitates the ionization of the N-3 imino proton of the uracil ring under physiological conditions, lowering its pKa value significantly compared to thymine. scispace.com The resulting ionized, or enol, tautomer of the base has altered hydrogen bonding capabilities.
This ionized form of 5-formyluracil can mispair with guanine (B1146940) (G) during DNA synthesis, mimicking the pairing of cytosine. nih.govscispace.com In vitro studies using various DNA polymerases have confirmed that templates containing 5-formyluracil direct not only the correct incorporation of adenine (B156593) (A) but also the significant misincorporation of deoxycytidine monophosphate (dCMP) opposite the lesion. oup.comnih.gov This leads to T→G transversions. nih.gov The efficiency of this mispairing with G is pH-dependent, increasing at higher pH values, which correlates with the increased ionization of the 5-formyluracil base. scispace.com
Table 1: Observed Base Mispairing by 5-Formyluracil during DNA Synthesis Data derived from studies on 5-formyluracil and 5-formyl-2'-deoxyuridine.
| Template Base | Correctly Incorporated Base | Incorrectly Incorporated Base(s) | Resulting Mutation Type | References |
|---|---|---|---|---|
| 5-Formyluracil (fU) | Adenine (A) | Guanine (G) | T→G Transversion | oup.comutmb.edunih.gov |
Contribution to DNA Lesion Formation
This compound contributes to the formation of DNA lesions through multiple mechanisms. Firstly, the 5-formyluracil moiety is itself considered a significant oxidative DNA lesion, arising from the oxidation of thymine. wikipedia.orgoup.comnih.gov Its presence in the DNA strand constitutes a form of damage that can disrupt normal DNA processes and must be recognized and removed by cellular repair systems. oup.comnih.gov
Secondly, the incorporation of the entire this compound nucleoside into the DNA backbone creates a structurally anomalous site. Related aza-nucleosides, such as 5-aza-2'-deoxycytidine, are known to induce DNA damage upon incorporation. nih.gov This damage can manifest as alkali-labile sites, which are points of weakness in the DNA backbone that are prone to breakage under alkaline conditions. nih.gov Other related compounds have been shown to cause single-strand breaks. nih.gov The formation of these lesions is dependent on the incorporation of the analog into the DNA strand. nih.gov This suggests that the presence of this compound in DNA can compromise its structural integrity, leading to strand breaks and other forms of damage that trigger a DNA damage response in the cell. nih.govmdpi.com
Structural and Conformational Characterization of 5 Formyl 6 Aza 2 Deoxyuridine in Nucleic Acid Contexts
Spectroscopic Analysis of Modified Oligonucleotides
Spectroscopic techniques are crucial for elucidating the structural and dynamic properties of modified oligonucleotides in solution.
Fluorescence Spectroscopy for Probing Local Environments
Fluorescence spectroscopy can provide insights into the local environment of a modified nucleoside. While 5-Formyl-6-aza-2'-deoxyuridine is not intrinsically fluorescent, it could be studied by incorporating fluorescent nucleobase analogues nearby in the DNA sequence. nih.gov Changes in the fluorescence emission of such probes could indicate alterations in DNA structure, such as changes in stacking interactions or solvent accessibility, induced by the presence of the modified nucleoside. The development of fluorescent nucleobases has become a significant tool for understanding the structure and dynamics of nucleic acids. nih.gov
X-ray Crystallography of Nucleic Acid Adducts or Enzyme-Nucleic Acid Complexes
X-ray crystallography is the gold standard for obtaining high-resolution three-dimensional structures of molecules in the solid state. asu.edu Determining the crystal structure of a DNA duplex containing this compound would provide precise atomic coordinates, allowing for a detailed analysis of its effects on the DNA double helix. nih.gov Such a study would reveal how the modified base is accommodated within the duplex, its hydrogen bonding patterns with the complementary base, and any distortions it might cause to the local and global DNA structure. Crystallographic studies of DNA with other modifications, like 5-formylcytosine, have revealed unique DNA conformations, highlighting the importance of such high-resolution structural data. nih.gov
Advanced Analytical Methodologies for Detection and Quantification of 5 Formyl 6 Aza 2 Deoxyuridine
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the isolation and purification of 5-Formyl-6-aza-2'-deoxyuridine from complex mixtures, enabling accurate subsequent analysis.
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleoside analogs. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method for its isolation and to assess its purity. A C18 stationary phase is often utilized, providing effective separation based on the hydrophobicity of the molecule. The mobile phase typically consists of a gradient of an aqueous buffer (such as ammonium acetate or formic acid) and an organic solvent like methanol or acetonitrile. This allows for the efficient elution and separation of the target compound from its precursors, isomers, and degradation products. The purity of this compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks in the chromatogram.
| Parameter | Typical Conditions for HPLC Analysis of Nucleoside Analogs |
| Stationary Phase | C18 (e.g., 5 µm particle size, 150 x 4.6 mm column) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Gradient | Linear gradient from 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 280 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
To achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC, Ultra-Performance Liquid Chromatography (UPLC) is utilized. UPLC systems employ columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures. This results in sharper and narrower peaks, allowing for better separation of this compound from closely related structures. The enhanced resolution of UPLC is particularly advantageous when analyzing complex biological samples where numerous endogenous components can interfere with the detection of the target analyte.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the identification and quantification of molecules. When coupled with liquid chromatography, it offers a highly selective and sensitive method for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the definitive identification and structural characterization of this compound. Following separation by HPLC or UPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the ionization of the analyte with minimal fragmentation, preserving the molecular ion. High-resolution mass spectrometry (HRMS) can then be used to determine the accurate mass of the molecular ion, which allows for the calculation of its elemental composition, confirming the identity of this compound.
Tandem Mass Spectrometry (MS/MS) for Sensitive Quantification in Complex Mixtures
For highly sensitive and specific quantification of this compound in complex biological matrices such as plasma or cell lysates, tandem mass spectrometry (MS/MS) is the method of choice. nih.govuu.nlnih.gov In this technique, the molecular ion of the analyte is selected in the first mass analyzer and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer. By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring - SRM), a high degree of selectivity and sensitivity can be achieved, minimizing interference from the sample matrix. This allows for the accurate quantification of this compound at very low concentrations.
| Parameter | Illustrative MS/MS Parameters for Quantification of a Modified Deoxyuridine |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of this compound |
| Product Ion (Q3) | Specific fragment ion characteristic of the parent molecule |
| Collision Energy | Optimized to maximize the intensity of the product ion |
| Dwell Time | 100 ms |
| Internal Standard | A stable isotope-labeled version of the analyte is ideal |
Development of Selective Chemical Probes and Bioanalytical Assays
While chromatographic and mass spectrometric methods provide high accuracy and sensitivity, there is also interest in the development of selective chemical probes and more high-throughput bioanalytical assays for the detection of this compound. Research in this area may focus on creating antibodies that specifically recognize the 5-formyl-6-aza-uracil moiety. Such antibodies could be utilized in enzyme-linked immunosorbent assays (ELISAs) for rapid and high-throughput screening of samples.
Another approach involves the development of chemical probes that react selectively with the formyl group of the target molecule. This could enable fluorescent labeling or biotinylation of this compound, facilitating its detection and quantification through fluorescence-based assays or affinity capture methods. These bioanalytical assays, once developed and validated against gold-standard LC-MS/MS methods, could provide complementary tools for studying the biological fate and function of this modified nucleoside.
Fluorogenic Reagents for Specific Detection of Formyl Moieties
The presence of a formyl group in this compound allows for its selective detection using fluorogenic reagents that react specifically with aldehydes. thermofisher.comnih.govrsc.org This approach is centered on the chemical reaction between the reagent and the formyl moiety, which leads to the formation of a fluorescent product. The intensity of the fluorescence can then be measured to quantify the amount of the modified nucleoside.
A variety of fluorogenic reagents have been developed for the detection of aldehydes in biological samples. thermofisher.comnih.govrsc.org These reagents typically contain a reactive group that targets the aldehyde and a fluorophore that emits light upon reaction. Common reactive groups include hydrazines, hydroxylamines, and aromatic amines. thermofisher.comnih.gov
One notable class of reagents for aldehyde detection is based on the use of hydrazine (B178648) derivatives. thermofisher.comnih.gov For instance, dansyl hydrazine is a widely used UV light-excitable probe for derivatizing aldehydes and ketones for chromatographic analysis. thermofisher.com Upon reaction with an aldehyde, a stable fluorescent product is formed. Other fluorescent hydrazine derivatives, such as those based on Alexa Fluor, BODIPY, and Texas Red, offer enhanced photostability and are suitable for sensitive detection methods like laser-excited chromatography. thermofisher.com
Another strategy involves the use of aromatic amines, which react with aldehydes to form Schiff bases that exhibit distinct fluorescence properties. nih.gov For example, 1,2-diamino-4,5-dimethoxybenzene (DDB) can selectively detect aromatic aldehydes. thermofisher.com While this compound contains an aliphatic aldehyde, other amine-based reagents have been developed for broader aldehyde detection. Probes incorporating a 2-aminothiophenol core have shown high selectivity for aldehydes, generating a fluorescent dihydrobenzothiazole product upon reaction. rsc.orgnih.gov
The table below summarizes various fluorogenic reagents that have the potential for detecting the formyl moiety of this compound.
| Reagent Type | Reactive Moiety | Fluorophore | Detection Principle |
| Hydrazine Derivative | Hydrazine | Dansyl, Alexa Fluor, BODIPY, Texas Red | Formation of fluorescent hydrazone |
| Aromatic Amine | Aromatic diamine | (e.g., DDB-derived) | Formation of fluorescent Schiff base |
| 2-Aminothiophenol-based | 2-Aminothiophenol | BODIPY | Formation of fluorescent dihydrobenzothiazole |
Antibody-Based Detection Methods (if applicable to specific modifications)
Antibody-based detection methods, such as immunoassays, offer high specificity and sensitivity for the detection of various biomolecules, including modified nucleosides. nih.gov While specific antibodies for this compound have not been extensively reported in the literature, the principles of immunoassay development suggest that such antibodies could be generated.
The development of an antibody-based assay would first involve the production of monoclonal or polyclonal antibodies that specifically recognize this compound. This is typically achieved by immunizing an animal with the target molecule conjugated to a larger carrier protein, as small molecules like nucleosides are not immunogenic on their own.
Once specific antibodies are obtained, various immunoassay formats can be employed for detection and quantification. These include:
Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used plate-based assay where the antibody is used to capture the antigen (this compound), and a secondary antibody conjugated to an enzyme is used for detection via a colorimetric or chemiluminescent substrate.
Radioimmunoassay (RIA): This technique involves the use of a radiolabeled antigen that competes with the unlabeled antigen in the sample for binding to the antibody. nih.gov The amount of radioactivity is inversely proportional to the concentration of the target molecule.
Lateral Flow Immunoassay (LFIA): This method provides a rapid and portable platform for on-site detection. mdpi.com It typically involves the use of nanoparticles (e.g., gold nanoparticles) conjugated to antibodies, and the result is visualized as a colored line on a test strip. mdpi.com
The feasibility of developing antibodies against modified nucleosides has been demonstrated for other compounds. For example, radioimmunoassays have been established for the modified nucleosides N-[9-(beta-D-ribofuranosyl)purin-6-ylcarbamoyl]-L-threonine (t6A) and 2-methylthioadenosine (ms2A). nih.gov Similarly, the standard method for detecting S-phase cell cycle progression for many years involved the use of an antibody against 5-bromo-2'-deoxyuridine (BrdU). nih.gov These examples underscore the potential for creating highly specific antibody-based tools for the detection of this compound.
The table below outlines the key features of potential antibody-based detection methods for this compound.
| Method | Principle | Key Components | Potential Advantages |
| ELISA | Enzyme-linked immunosorbent assay | Specific antibody, enzyme-conjugated secondary antibody, substrate | High sensitivity, quantitative |
| RIA | Competitive binding of radiolabeled antigen | Specific antibody, radiolabeled this compound | High sensitivity |
| LFIA | Immunochromatographic assay | Specific antibody, nanoparticle-conjugated antibody, test strip | Rapid, portable, on-site detection |
Chemical Biology Applications and Research Utilities of 5 Formyl 6 Aza 2 Deoxyuridine
Development of Chemical Tools for Interrogating Biological Pathways
Modified nucleosides, such as 5-Formyl-6-aza-2'-deoxyuridine, serve as powerful chemical tools for dissecting complex biological pathways. The incorporation of analogues like 5-aza-2'-deoxycytidine into DNA can create specific lesions that act as probes. For instance, 5-aza-2'-deoxycytidine is known to trap DNA methyltransferase (DNMT) enzymes, creating a protein-DNA cross-link. nih.gov This covalent complex can stall replication forks, providing a method to investigate the cellular response to such obstructions. nih.gov The resulting depletion of soluble DNMT proteins is a key mechanism for its biological effects, allowing researchers to study the consequences of inhibiting DNA methylation. nih.gov
Similarly, the formyl group, as seen in 5-formyl-2'-deoxyuridine (B1195723), can be used in studies involving chemical crosslinking with proteins, such as peptides derived from the RecA protein. medchemexpress.commedchemexpress.com This allows for the precise investigation of DNA-protein interactions that are critical for processes like homologous recombination. By introducing these modified bases into specific DNA sequences, scientists can interrogate the function and regulation of various enzymatic pathways involved in DNA metabolism and repair.
Probing Nucleic Acid Structure, Dynamics, and Recognition Mechanisms
The introduction of a modified base like this compound into a nucleic acid sequence can significantly alter its local structure, stability, and dynamics. The replacement of a carbon atom with a nitrogen atom at the 6-position of the pyrimidine (B1678525) ring, a feature of aza-nucleosides, can change the molecule's geometry and hydrogen bonding capabilities. These subtle changes can be used to probe the recognition mechanisms of DNA-binding proteins.
Research on the related compound 5-azacytosine (B16484) has shown that its presence in DNA can lead to differential binding of nuclear proteins. nih.gov Specifically, DNA substituted with 5-azacytosine was found to bind a greater amount of nuclear protein in the form of highly stable complexes, which may disrupt replication and transcription. nih.gov This highlights how aza-analogues can be employed to study the affinity and specificity of protein-DNA interactions, which are often governed by a combination of electrostatic attraction and the recognition of specific DNA sequence motifs. nih.gov
| Parameter | Observation with Related Analogue | Implication for Probing Nucleic Acids |
| Protein Binding | 5-azacytosine-substituted DNA binds more nuclear protein in stable complexes. nih.gov | Can be used to identify and study proteins that recognize modified or damaged DNA. |
| Duplex Stability | Oligonucleotides with 5-formyl-2'-deoxyuridine can exhibit increased thermal stability (higher Tm). lookchem.com | Allows for the investigation of how base modifications affect DNA hybridization and structural integrity. |
| Enzyme Interaction | 5-aza-2'-deoxycytidine covalently traps DNA methyltransferase (DNMT) enzymes. nih.gov | Provides a tool to study the active sites and mechanisms of DNA-modifying enzymes. |
Applications in Gene Engineering and the Synthesis of Custom Oligonucleotides
This compound and related compounds are valuable in gene engineering and for the synthesis of custom oligonucleotides used in research. lookchem.com The synthesis of oligodeoxynucleotides (ODNs) containing modified bases like 5-formyl-2'-deoxyuridine is typically achieved using the phosphoramidite (B1245037) method on an automated DNA synthesizer. nih.govnih.gov
However, the chemical reactivity of the 5-formyl group presents challenges, as it can be unstable under the conditions used for standard automated DNA synthesis. nih.gov To overcome this, a common strategy involves a two-step process:
An oligonucleotide is first synthesized using a phosphoramidite of a stable precursor, such as a 5-(1,2-dihydroxyethyl)uracil derivative. nih.gov
After the full oligonucleotide is assembled, the precursor is oxidized using an agent like sodium periodate to generate the final 5-formyl group within the custom DNA strand. nih.govnih.gov
These synthetic oligonucleotides serve as critical tools in molecular biology. In mutagenic studies, the structural similarity of 5-formyl-2'-deoxyuridine to thymidine allows it to be incorporated into DNA sequences during replication. lookchem.com Research has shown that DNA polymerases can misincorporate nucleotides opposite 5-formyluracil (B14596), potentially leading to mutations. nih.gov For instance, Klenow DNA polymerase was found to incorporate dATP opposite the modified base. lookchem.com This property allows researchers to introduce specific mutations into genes to study their function, mimicking processes that might occur through oxidative DNA damage. lookchem.com
| Synthesis Step | Description | Rationale |
| 1. Precursor Incorporation | A stable precursor phosphoramidite, such as 5-(1,2-dihydroxyethyl)cytidine, is used during automated solid-phase synthesis. nih.gov | The target 5-formyl group is unstable under the chemical conditions of the synthesis cycles. nih.gov |
| 2. Oligonucleotide Assembly | The full-length oligonucleotide is synthesized with the precursor base at the desired position(s). | Standard phosphoramidite chemistry allows for precise sequence control. |
| 3. Post-Synthetic Oxidation | The assembled oligonucleotide is treated with an oxidizing agent, like sodium periodate. nih.govnih.gov | This selectively converts the stable precursor into the desired 5-formyl base in the final product. |
Establishment of Reporters for DNA Damage and Repair Processes
The structural components of this compound make it an ideal candidate for use as a reporter in studies of DNA damage and repair. The 5-formyl group is a known marker of oxidative damage. 5-formyl-2'-deoxyuridine is a product that forms when the 5-methyl group of thymine (B56734) is oxidized by agents like gamma radiation or reactive oxygen species. medchemexpress.commedchemexpress.com Its presence in DNA serves as a biomarker for oxidative stress and is used in investigations of DNA damage and repair mechanisms. medchemexpress.commedchemexpress.com
The aza-nucleoside component introduces a different type of lesion. The related compound 5-aza-2'-deoxycytidine induces DNA damage by trapping DNMT enzymes, leading to the formation of DNA double-strand breaks during replication. nih.govnih.gov This type of damage activates specific cellular repair pathways. Studies have shown that the repair of lesions caused by 5-aza-2'-deoxycytidine requires homologous recombination mediated by proteins like RAD51 and is dependent on the Fanconi anemia (FA) pathway. nih.gov Cells deficient in FA pathway components show hypersensitivity to 5-aza-2'-deoxycytidine and an accumulation of chromatid breaks. nih.gov
By combining these features, this compound can be used to create complex DNA lesions to study the interplay and potential hierarchy of different repair pathways. An oligonucleotide containing this base could be used as a substrate to investigate how repair enzymes recognize and process a site containing both an oxidative lesion marker and an aza-nucleoside. This allows for the establishment of sophisticated reporter systems to dissect the cellular response to multifaceted DNA damage.
| Damage Type Associated with Analogue | Inducing Agent/Mechanism | Cellular Response/Repair Pathway |
| Oxidative Damage (from 5-formyl group) | Gamma radiation, chemical agents, reactive oxygen species. medchemexpress.commedchemexpress.com | Serves as a biomarker for oxidative stress; recognized by base excision repair pathways. |
| Protein-DNA Cross-links (from aza- group) | Covalent trapping of DNA methyltransferases by 5-aza-2'-deoxycytidine. nih.gov | Leads to replication fork collapse and double-strand breaks. nih.gov |
| Double-Strand Breaks (from aza- group) | Consequence of replication forks encountering trapped enzymes. nih.gov | Repaired by homologous recombination (HR) and the Fanconi Anemia (FA) pathway. nih.govnih.gov |
Future Research Trajectories and Innovative Explorations
Elucidation of Comprehensive Biological Pathways Influenced by 5-Formyl-6-aza-2'-deoxyuridine
Future research will focus on comprehensively mapping the biological pathways modulated by this compound. As a nucleoside analog, its primary mechanism is anticipated to involve the disruption of nucleic acid metabolism, similar to related compounds like Floxuridine, which interferes with DNA synthesis by inhibiting thymidylate synthetase wikipedia.orgpatsnap.com. The presence of the 6-aza modification suggests it may function as an antimetabolite.
Key areas of investigation will include its impact on DNA and RNA synthesis and its potential role in epigenetic regulation. Analogs such as 5-aza-2'-deoxycytidine are known inhibitors of DNA methylation, which can lead to the re-activation of silenced genes and induce apoptosis through various signaling cascades, including intrinsic, extrinsic, and JAK/STAT pathways nih.govnih.gov. Research will aim to determine if this compound shares these mechanisms and to identify the specific enzymes and proteins it interacts with, such as DNA methyltransferases or polymerases. Understanding these interactions is crucial for defining its therapeutic potential, particularly in antiviral and antineoplastic applications nih.govnih.gov.
Table 1: Potential Biological Pathways for Investigation This table is interactive. You can sort and filter the data.
| Pathway Category | Specific Pathway/Target | Potential Effect of this compound |
|---|---|---|
| Nucleic Acid Synthesis | Thymidylate Synthase Inhibition | Disruption of DNA synthesis and repair wikipedia.orgpatsnap.com |
| DNA/RNA Polymerase Activity | Incorporation into DNA/RNA leading to chain termination or fraudulent transcripts wikipedia.org | |
| Epigenetic Regulation | DNA Methyltransferase (DNMT) Inhibition | Hypomethylation of DNA, leading to re-expression of tumor suppressor genes nih.govplathlab.org |
| Cell Signaling | Apoptosis (Intrinsic/Mitochondrial) | Upregulation of pro-apoptotic proteins like Bax and Puma nih.gov |
| Apoptosis (Extrinsic) | Upregulation of FAS-ligand nih.gov |
Design and Synthesis of Advanced Chemical Biology Probes and Reagents
The development of specialized chemical biology probes derived from this compound is a promising avenue for research. The compound's 5-formyl group serves as a versatile chemical handle for synthesizing a variety of derivatives nih.gov. This aldehyde functionality can be leveraged to attach different tags and linkers, enabling the creation of probes for specific experimental applications.
These advanced reagents can be designed for:
Target Identification: Probes featuring photo-affinity labels or reactive groups can be used to covalently bind to target proteins, allowing for their isolation and identification.
Cellular Imaging: Attaching fluorescent tags would enable the visualization of the compound's uptake, distribution, and localization within cells, providing insights into its mechanism of action.
Functional Studies: Probes can be designed to include bioorthogonal handles (e.g., alkynes or azides), which allow for "click chemistry" reactions to study its interactions within a complex biological system without causing interference sigmaaldrich.com.
The synthesis of such probes will build upon established methodologies for nucleoside modification, including Wittig-type reactions which have already been successfully used to create vinyl analogues of 5-formyl-6-azauracil derivatives nih.gov.
Table 2: Components for Designing Chemical Biology Probes This table is interactive. You can sort and filter the data.
| Probe Component | Function | Example Moieties |
|---|---|---|
| Scaffold | The core molecule of interest | This compound |
| Reactive Group | Enables covalent binding to targets | Photo-affinity labels, electrophiles |
| Linker | Connects the scaffold to the tag | PEGylated linkers, cleavable crosslinkers sigmaaldrich.com |
| Reporter Tag | Allows for detection and analysis | Fluorophores, biotin (B1667282), bioorthogonal handles (alkynes, azides) sigmaaldrich.com |
Integration with High-Throughput Screening and Multi-Omics Approaches
To accelerate the discovery of new applications for this compound, its integration with high-throughput screening (HTS) and multi-omics technologies is essential. HTS allows for the rapid testing of thousands of compounds to identify molecules with specific biological activities nih.govprinceton.eduresearchgate.net. HTS could be employed to screen for compounds that exhibit synergistic effects with this compound or to identify cellular contexts where it is most active. For instance, related aza-nucleosides have been used in HTS to sensitize cells for studies on DNA demethylation and gene reactivation plathlab.org.
A multi-omics approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive, system-wide view of the cellular response to the compound nih.gov. This integrated analysis can uncover novel mechanisms of action, identify biomarkers for drug response, and reveal off-target effects nih.govyoutube.com. By correlating changes across these different biological layers, researchers can build a detailed picture of how this compound perturbs cellular networks and identify key molecular players involved in its biological activity nih.gov.
Advanced Computational Modeling and In Silico Simulation Studies
Computational modeling and in silico simulation studies offer powerful tools to predict and analyze the behavior of this compound at a molecular level, guiding further experimental work. These methods can accelerate the drug discovery process by identifying potential biological targets and optimizing the compound's structure nih.gov.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred binding orientation of the compound to a specific protein target, helping to identify potential interactions and estimate binding affinity biotechnologia-journal.orgnih.gov.
Molecular Dynamics (MD) Simulations: MD simulations can model the movement of the compound and its target protein over time, providing insights into the stability of the protein-ligand complex and the dynamics of their interaction semanticscholar.orgmdpi.com.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to assess its drug-likeness and potential liabilities early in the research process biotechnologia-journal.org.
These computational studies can prioritize experimental validation and provide a theoretical framework for understanding the compound's structure-activity relationship.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
